molecular formula C9H18N2 B3324084 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine CAS No. 1788873-45-9

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

Cat. No.: B3324084
CAS No.: 1788873-45-9
M. Wt: 154.25 g/mol
InChI Key: IHQTYWSHCYTPNW-UHFFFAOYSA-N
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Description

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine is a chemical compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of a nitrogen atom within a ring structure. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a precursor compound followed by cyclization to form the pyrrolizine ring. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated amines.

Scientific Research Applications

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their side chains and functional groups.

    Tetrahydropyridines: Similar in structure but with different ring saturation and functional groups.

Uniqueness

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine is unique due to its specific ring structure and amine functionality, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8(10)9-4-2-6-11(9)7-3-5-9/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQTYWSHCYTPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN1CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 2
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 4
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 5
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Reactant of Route 6
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

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